molecular formula C10H12N2O B13853429 6-(tert-Butoxy)picolinonitrile

6-(tert-Butoxy)picolinonitrile

Cat. No.: B13853429
M. Wt: 176.21 g/mol
InChI Key: MRQPVKQJEAPVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tert-Butoxy)picolinonitrile is an organic compound with the molecular formula C12H16N2O2 It is a derivative of picolinonitrile, where a tert-butoxy group is attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butoxy)picolinonitrile typically involves the introduction of the tert-butoxy group to the picolinonitrile core. One common method is the reaction of picolinonitrile with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butoxy)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are typical reducing agents.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of tert-butyl alcohol or tert-butyl ketone derivatives.

    Reduction: Formation of 6-(tert-butylamino)picoline.

    Substitution: Formation of various substituted picolinonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

6-(tert-Butoxy)picolinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(tert-Butoxy)picolinonitrile involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The tert-butoxy group can enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with intracellular targets. Additionally, the nitrile group can participate in hydrogen bonding and other interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-(tert-Butoxy)ethoxy)picolinonitrile
  • 6-(tert-Butoxy)-4-(trifluoromethyl)picolinonitrile

Comparison

Compared to similar compounds, 6-(tert-Butoxy)picolinonitrile is unique due to the specific positioning of the tert-butoxy group, which can influence its reactivity and interaction with other molecules. The presence of the tert-butoxy group at the sixth position of the pyridine ring can enhance the compound’s stability and solubility in organic solvents. Additionally, the electronic effects of the tert-butoxy group can modulate the compound’s chemical reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2,3)13-9-6-4-5-8(7-11)12-9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQPVKQJEAPVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.